5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine
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Overview
Description
2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one is a complex organic compound with a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzo[d][1,3]dioxin moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The final step involves the coupling of the purine-tetrahydrofuran intermediate with the benzo[d][1,3]dioxin moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, tetrahydrofuran-containing molecules, and benzo[d][1,3]dioxin analogs .
Uniqueness
What sets 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63244-53-1 |
---|---|
Molecular Formula |
C19H19N5O7 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-2-methyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C19H19N5O7/c1-19(30-10-5-3-2-4-9(10)18(27)31-19)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H2,20,21,22)/t11-,13-,14-,17-,19?/m1/s1 |
InChI Key |
YUZPSSMJLIKAMQ-BERVYLACSA-N |
Isomeric SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
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